molecular formula C17H15F3N2O5S B2831110 N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1448052-70-7

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2831110
CAS No.: 1448052-70-7
M. Wt: 416.37
InChI Key: HPTAHTPWBSRLNG-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex organic compound featuring a benzo[d]oxazole core, a sulfonamide group, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide typically involves multiple steps:

    Formation of the Benzo[d]oxazole Core: The benzo[d]oxazole core can be synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzo[d]oxazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Trifluoromethyl-Substituted Phenyl Group: This step involves a nucleophilic substitution reaction where the trifluoromethyl-substituted phenyl group is attached to the benzo[d]oxazole core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The trifluoromethyl-substituted phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Introduction of various substituents on the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound’s sulfonamide group is of interest due to its potential antibacterial properties. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis.

Medicine

In medicine, the compound is explored for its potential as a therapeutic agent. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a promising candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing bacterial growth. The trifluoromethyl group enhances the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(trifluoromethyl)phenyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide: Similar structure but lacks the hydroxyl group.

    N-(2-hydroxy-2-(4-methylphenyl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide makes it unique due to the group’s electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O5S/c1-22-13-8-12(6-7-15(13)27-16(22)24)28(25,26)21-9-14(23)10-2-4-11(5-3-10)17(18,19)20/h2-8,14,21,23H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTAHTPWBSRLNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)O)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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